molecular formula C17H23N5O3S B2918177 N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide CAS No. 2319891-85-3

N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide

Cat. No.: B2918177
CAS No.: 2319891-85-3
M. Wt: 377.46
InChI Key: HTVURWBKTNNNTD-UHFFFAOYSA-N
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Description

N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Disease Treatment

Compounds similar to N-(2-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide have been investigated for their enzyme inhibitory properties and potential in treating diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, a study by Lolak et al. (2020) focused on benzenesulfonamides incorporating 1,3,5-triazine motifs and demonstrated their effectiveness in inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with these diseases. These compounds showed moderate to high enzyme inhibitory potency, suggesting potential therapeutic applications (Lolak et al., 2020).

Antioxidant Properties

The same study by Lolak et al. also highlighted the antioxidant properties of these compounds through various assays, such as DPPH radical scavenging assay, ABTS radical decolorization assay, and metal chelating methods. The antioxidant capacity of these compounds adds another layer of potential therapeutic benefit, particularly in diseases where oxidative stress plays a significant role (Lolak et al., 2020).

Antimicrobial and UV Protection Applications

Research on thiazole azodyes containing sulfonamide moieties, as presented by Mohamed et al. (2020), demonstrates the utility of similar compounds in providing UV protection and antimicrobial properties to cotton fabrics. This suggests a potential non-medical application of such compounds in material science, particularly in the development of functional textiles with added health and protection benefits (Mohamed et al., 2020).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Nocentini et al. (2016) explored benzenesulfonamide containing compounds that incorporate phenyl-1,2,3-triazole moieties for their ability to inhibit human carbonic anhydrase (CA) isoforms, particularly hCA II, IX, and XII. These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, suggesting that compounds related to this compound could be effective in lowering intraocular pressure in glaucoma patients (Nocentini et al., 2016).

Anticancer and Antiviral Potential

The synthesis and characterization of novel sulfonamides, including those with triazole rings, have shown promising anticancer and antiviral activities. Almashal et al. (2020) reported significant cytotoxic activity against human cancer cell lines and antiviral activity against HIV replication, indicating the potential of these compounds as starting points for the development of new anticancer and antiviral drugs (Almashal et al., 2020).

Properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-[3-(triazol-2-yl)azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-17(2,3)13-4-6-15(7-5-13)26(24,25)20-10-16(23)21-11-14(12-21)22-18-8-9-19-22/h4-9,14,20H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVURWBKTNNNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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